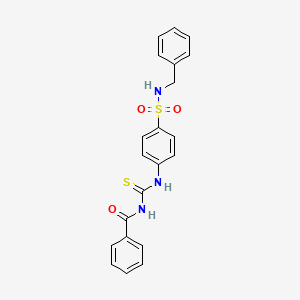

PU 23

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c25-20(17-9-5-2-6-10-17)24-21(28)23-18-11-13-19(14-12-18)29(26,27)22-15-16-7-3-1-4-8-16/h1-14,22H,15H2,(H2,23,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIRRFWVFHEXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"isotopic composition analysis of environmental plutonium samples"

An In-Depth Technical Guide to the Isotopic Composition Analysis of Environmental Plutonium Samples

Introduction

Plutonium (Pu), a synthetic actinide element, has been introduced into the environment primarily through anthropogenic activities, including atmospheric nuclear weapons testing, accidents at nuclear facilities, and reprocessing of spent nuclear fuel.[1][2] The isotopic composition of plutonium in an environmental sample serves as a unique fingerprint, providing invaluable information for source identification, environmental transport studies, and nuclear forensics.[3] The most significant plutonium isotopes in environmental contexts are 238Pu, 239Pu, 240Pu, 241Pu, and 242Pu.[4] The ratios between these isotopes, particularly the 240Pu/239Pu atom ratio, are characteristic of the production source. For instance, global fallout from nuclear weapons testing exhibits a 240Pu/239Pu atom ratio of approximately 0.18, whereas plutonium originating from nuclear reactors, such as the Chernobyl disaster, has a significantly higher ratio, around 0.37 to 0.41.[2]

This technical guide provides a comprehensive overview of the state-of-the-art methodologies for the isotopic analysis of environmental plutonium. It is intended for researchers, scientists, and professionals in related fields who require a detailed understanding of the sample preparation, analytical techniques, and data interpretation involved in these complex measurements.

Analytical Workflow Overview

The analysis of plutonium isotopes in environmental samples is a multi-step process that demands meticulous attention to detail to ensure accurate and precise results. The general workflow begins with sample collection and preparation, followed by chemical separation and purification of plutonium, and culminates in the isotopic measurement using highly sensitive analytical instrumentation.

Experimental Protocols

Sample Collection and Preparation

The initial step in the analysis of environmental plutonium involves the collection of a representative sample, which can be soil, sediment, water, or biological material. Proper sample preparation is crucial to concentrate the plutonium and convert it into a form suitable for chemical separation.

Protocol for Soil/Sediment Sample Preparation:

-

Drying and Homogenization: The collected soil or sediment sample is air-dried or oven-dried at a low temperature (e.g., 105°C) to a constant weight. The dried sample is then sieved to remove large debris and homogenized by grinding to a fine powder.

-

Ashing: An aliquot of the homogenized sample (typically 10-100 g) is ashed in a muffle furnace at high temperatures (e.g., 500-600°C) for several hours to remove organic matter.[5]

-

Acid Leaching/Digestion: The ashed sample is subjected to aggressive acid digestion to bring the plutonium into solution. A common method involves repeated leaching with concentrated nitric acid (HNO3) and hydrochloric acid (HCl), often with the addition of hydrofluoric acid (HF) to dissolve silicate matrices. Microwave-assisted digestion can be employed to expedite this process.[5]

-

Tracer Addition: A known amount of a plutonium isotope that is not expected to be present in the sample, typically 242Pu or 236Pu, is added at the beginning of the digestion process. This "tracer" serves as an internal standard to determine the overall chemical yield of the separation procedure.

Chemical Separation and Purification

Due to the ultra-trace concentrations of plutonium in environmental samples and the presence of interfering elements, a robust chemical separation and purification procedure is essential. Anion exchange chromatography is a widely used and effective technique.

Protocol for Anion Exchange Separation:

-

Oxidation State Adjustment: Plutonium is adjusted to the +4 oxidation state (Pu(IV)) in a nitric acid medium (typically 8M HNO3), often with the addition of sodium nitrite (NaNO2). In this state, plutonium forms a stable anionic nitrate complex [Pu(NO3)6]2-.

-

Column Loading: The sample solution is passed through an anion exchange resin column (e.g., AG 1-X8). The Pu(IV) nitrate complex is adsorbed onto the resin, while many other elements, such as americium and most matrix components, are not retained and pass through.

-

Washing: The column is washed with 8M HNO3 to remove any remaining interfering ions.

-

Elution: Plutonium is eluted from the column by reducing it to Pu(III), which does not form a strong anionic complex. This is typically achieved using a reducing agent such as a mixture of hydrobromic acid (HBr) or ammonium iodide (NH4I) in hydrochloric acid (HCl).[5] The collected solution contains the purified plutonium fraction.

Isotopic Analysis Techniques

The final step in the workflow is the measurement of the isotopic composition of the purified plutonium fraction. The two primary techniques employed are alpha spectrometry and mass spectrometry.

Alpha Spectrometry

Alpha spectrometry is a radiometric technique that measures the energy of alpha particles emitted during the radioactive decay of plutonium isotopes.

Experimental Protocol:

-

Source Preparation: The purified plutonium fraction is evaporated to a small volume and then co-precipitated with a small amount of a carrier, such as neodymium fluoride (NdF3), or electrodeposited onto a stainless steel disc to create a thin, uniform source.[6]

-

Measurement: The source is placed in a vacuum chamber with a silicon detector. The detector measures the energy of the emitted alpha particles, generating a spectrum of counts versus energy.

-

Data Analysis: The activity of each alpha-emitting plutonium isotope is determined by integrating the number of counts in its corresponding peak in the spectrum.

Limitations: Alpha spectrometry has limited energy resolution, which makes it difficult to distinguish between the alpha peaks of 239Pu (5.157 MeV) and 240Pu (5.168 MeV).[7][8] Therefore, this technique typically reports a combined 239+240Pu activity.

Mass Spectrometry

Mass spectrometry techniques separate ions based on their mass-to-charge ratio, allowing for the direct measurement of individual plutonium isotopes. These methods offer higher precision and sensitivity compared to alpha spectrometry. Key techniques include Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Thermal Ionization Mass Spectrometry (TIMS), and Accelerator Mass Spectrometry (AMS).

Experimental Protocol (General):

-

Source Preparation: An aliquot of the purified plutonium solution is prepared for introduction into the mass spectrometer. For ICP-MS, this typically involves dilution in a weak acid. For TIMS, the solution is loaded onto a metal filament.

-

Ionization: The sample is introduced into the instrument, where plutonium atoms are ionized.

-

Mass Separation: The plutonium ions are accelerated and separated according to their mass-to-charge ratio by a magnetic and/or electric field.

-

Detection: The abundance of each isotope is measured by a detector, and the isotopic ratios are calculated.

Data Presentation

The following tables summarize key quantitative data related to the isotopic analysis of environmental plutonium.

Table 1: 240Pu/239Pu Atom Ratios from Various Sources

| Source | 240Pu/239Pu Atom Ratio | Reference(s) |

| Global Fallout (Northern Hemisphere mid-latitudes) | 0.180 ± 0.014 | [2] |

| Chernobyl Nuclear Power Plant Accident | 0.37 - 0.41 | [2] |

| Fukushima Daiichi Nuclear Power Plant Accident | 0.330 - 0.415 | [9] |

| Pacific Proving Grounds Close-in Fallout | 0.215 - 0.255 | [10] |

| Weapons-Grade Plutonium | < 0.07 | [4] |

| Fuel-Grade Plutonium | 0.07 - 0.19 | [4] |

| Reactor-Grade Plutonium | > 0.19 | [4] |

Table 2: Comparison of Analytical Techniques for Plutonium Analysis

| Technique | Typical Detection Limit | Key Advantages | Key Limitations | Reference(s) |

| Alpha Spectrometry | ~0.4 mBq for 239+240Pu | Stable, reliable, low cost | Cannot resolve 239Pu and 240Pu, long counting times | [6] |

| Liquid Scintillation Counting | 0.20 mBq for 239+240Pu | High counting efficiency | Lower resolution than alpha spectrometry | [11] |

| ICP-MS | 0.062 fg/g (239Pu in soil) | High sensitivity, short analysis time, isotopic resolution | Isobaric interferences (e.g., 238UH+ on 239Pu) | [6] |

| TIMS | High precision for isotope ratios | Very high precision and accuracy | More complex sample preparation | [8] |

| AMS | 10^6 atoms | Highest sensitivity, excellent for ultra-trace analysis | High cost and complexity | [6] |

Conclusion

The isotopic composition analysis of environmental plutonium is a powerful tool for source attribution and environmental monitoring. The choice of analytical technique depends on the specific research question, the expected concentration of plutonium, and the required level of precision. While alpha spectrometry remains a robust method for determining total 239+240Pu activity, mass spectrometry techniques, particularly ICP-MS and AMS, are indispensable for accurate determination of isotopic ratios, which are crucial for differentiating between various sources of plutonium contamination. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists working in this challenging but important field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Plutonium - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ANALYTICAL METHODS - Toxicological Profile for Plutonium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of plutonium-239 + plutonium-240 and plutonium-241 in environmental samples using low-level liquid scintillation spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Plutonium-238

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plutonium-238 (²³⁸Pu) is a synthetic radioisotope of significant interest due to its unique nuclear and chemical properties. Its high specific thermal power and stable heat generation over a long half-life make it an indispensable power source for deep-space missions and other specialized applications. This technical guide provides a comprehensive overview of the physical and chemical properties of Plutonium-238, intended for researchers, scientists, and professionals in related fields. The document details its radioactive decay characteristics, thermal and electrical properties, crystal structure, and chemical behavior, including its various oxidation states. Furthermore, this guide outlines detailed experimental protocols for the characterization of Plutonium-238, providing a valuable resource for laboratory work. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized through diagrams generated using the DOT language.

Physical Properties

Plutonium-238 is a dense, silvery-white metal that readily oxidizes in air.[1] Its most notable physical characteristic is its significant thermal output, a direct result of its radioactive decay. This property is harnessed in radioisotope thermoelectric generators (RTGs) to provide electrical power for spacecraft.[2][3]

General and Nuclear Properties

The fundamental physical and nuclear properties of Plutonium-238 are summarized in the table below.

| Property | Value | Unit |

| Atomic Number | 94 | - |

| Mass Number | 238 | - |

| Atomic Mass | 238.0495599 | u |

| Half-life | 87.7 | years |

| Decay Mode | Alpha (α) | - |

| Alpha Decay Energy | 5.593 | MeV |

| Specific Power | ~0.57 | W/g |

| Density (α-phase at room temp.) | ~19.8 | g/cm³ |

Thermal and Electrical Properties

The thermal and electrical properties of plutonium are complex and are influenced by its allotropic form. The α-phase is the stable form at room temperature.

| Property | Value | Unit |

| Melting Point | 640 | °C |

| Boiling Point | 3232 | °C |

| Thermal Conductivity | 6.74 | W/(m·K) |

| Electrical Resistivity (at 0 °C) | 1.460 | µΩ·m |

Source:[1]

Crystal Structure

Plutonium metal exhibits multiple allotropic phases, with the α-phase being the stable form at ambient temperature. The crystal structure of α-plutonium is monoclinic.[1][5][6] This complex crystal structure contributes to some of its unusual physical properties.

| Crystal System | Space Group | Lattice Parameters |

| Monoclinic | P2₁/m | a = 6.183 Å, b = 4.822 Å, c = 10.963 Å, β = 101.79° |

Chemical Properties

Plutonium is a highly reactive metal. It readily tarnishes in air, forming a complex mixture of oxides.[1] One of its most significant chemical features is its ability to exist in multiple oxidation states, often simultaneously in solution.

Oxidation States

Plutonium can exist in aqueous solutions in oxidation states ranging from +3 to +7, with +4 being the most stable in many acidic solutions. Each oxidation state exhibits a characteristic color in solution, which is a key identifying feature.[7]

| Oxidation State | Ion | Color in Aqueous Solution |

| +3 | Pu³⁺ | Blue-lavender |

| +4 | Pu⁴⁺ | Yellow-brown |

| +5 | PuO₂⁺ | Light pink |

| +6 | PuO₂²⁺ | Pink-orange |

Source:[7]

Reactivity

Plutonium-238 is a reactive metal that readily corrodes in moist air to form oxides and hydrides. The oxide, Plutonium(IV) oxide (PuO₂), is the most common and stable compound. PuO₂ is a ceramic material with a high melting point and is the form of plutonium typically used in RTGs.[3] Plutonium reacts with all non-metals and forms a wide range of compounds.

Experimental Protocols

The characterization of Plutonium-238 requires specialized handling procedures and equipment due to its radioactivity. All work with plutonium must be conducted in appropriately designed laboratories, typically within gloveboxes, to prevent contamination and exposure.[2][8][9]

Sample Preparation: Dissolution of Plutonium-238 Oxide

For most analytical techniques, solid PuO₂ must be dissolved.

Objective: To prepare an aqueous solution of Plutonium-238 from its oxide form for subsequent analysis.

Materials:

-

Plutonium-238 oxide (PuO₂) sample

-

Concentrated nitric acid (HNO₃)

-

Hydrofluoric acid (HF) (used as a catalyst)

-

Glovebox environment

-

Heating plate

-

Appropriate sample vials

Procedure:

-

Weigh a precise amount of PuO₂ powder inside a glovebox.

-

Transfer the powder to a suitable reaction vessel (e.g., a Teflon beaker).

-

Add a solution of concentrated nitric acid, typically 8M to 12M HNO₃.

-

Add a small quantity of hydrofluoric acid (e.g., 0.1 M HF) to catalyze the dissolution.

-

Gently heat the mixture on a hot plate within the glovebox. The dissolution process can be slow and may require several hours.

-

Once the dissolution is complete, the solution can be diluted to the desired concentration with deionized water or a specific acid matrix for further analysis.[3][10]

Determination of Thermal Power by Calorimetry

Objective: To accurately measure the thermal power output of a Plutonium-238 sample.

Methodology: Calorimetry is a non-destructive technique that measures the heat generated by the radioactive decay of the sample. The thermal power is directly proportional to the amount of radioactive material present.[11][12][13][14][15]

Apparatus:

-

A heat-flow calorimeter calibrated with a known heat source (e.g., an electrical heater or a standard ²³⁸Pu source).

-

Sample canister compatible with the calorimeter.

Procedure:

-

Calibration: Calibrate the calorimeter using a standard heat source with a power output traceable to national standards. This establishes the relationship between the calorimeter's response and the thermal power.

-

Sample Encapsulation: Place the Plutonium-238 sample in a sealed, compatible canister.

-

Measurement: Place the canister into the calorimeter's measurement chamber.

-

Equilibration: Allow the system to reach thermal equilibrium. This can take several hours depending on the sample size and the calorimeter design.

-

Data Acquisition: Record the calorimeter's output signal once a stable reading is achieved.

-

Calculation: Convert the measured signal to thermal power using the calibration factor. The mass of ²³⁸Pu can then be calculated using its known specific power.[11][12][13][14][15]

Isotopic Analysis by Alpha Spectrometry

Objective: To determine the isotopic composition of a plutonium sample.

Methodology: Alpha spectrometry measures the energy of alpha particles emitted during radioactive decay. Since each alpha-emitting isotope has a characteristic alpha energy spectrum, this technique can be used to identify and quantify the different isotopes present in a sample.[10][16]

Procedure:

-

Sample Preparation: A small, precisely known aliquot of the dissolved plutonium solution is taken.

-

Source Preparation: A thin, uniform source is prepared from the aliquot, typically by electrodeposition or micro-precipitation onto a stainless steel planchet. This is crucial for obtaining high-resolution spectra.

-

Measurement: The prepared source is placed in a vacuum chamber containing an alpha detector (e.g., a silicon surface barrier detector).

-

Data Collection: The alpha spectrum is collected over a sufficient period to obtain good counting statistics.

-

Analysis: The resulting spectrum is analyzed to identify the alpha peaks corresponding to different plutonium isotopes (e.g., ²³⁸Pu, ²³⁹Pu, ²⁴⁰Pu) and other alpha-emitting radionuclides. The relative peak areas are used to determine the isotopic ratios.[10][16]

Determination of Oxidation States by UV-Vis-NIR Spectroscopy

Objective: To identify and quantify the different oxidation states of plutonium in a solution.

Methodology: Each oxidation state of plutonium has a unique and characteristic absorption spectrum in the ultraviolet, visible, and near-infrared regions. By measuring the absorbance of a solution at specific wavelengths, the concentration of each oxidation state can be determined using the Beer-Lambert law.[17]

Apparatus:

-

A UV-Vis-NIR spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation: The dissolved plutonium solution is placed in a quartz cuvette. The concentration should be such that the absorbance at the characteristic peaks is within the optimal range of the instrument.

-

Measurement: The absorption spectrum of the solution is recorded over the desired wavelength range (typically 300-1100 nm).

-

Analysis: The characteristic absorption peaks for each oxidation state are identified. For example, Pu(III) has a prominent peak around 600 nm, Pu(IV) around 470 nm, Pu(V) around 569 nm, and Pu(VI) around 830 nm. The concentration of each species is calculated from the absorbance at these peaks using their known molar absorptivity coefficients.[17]

Separation of Plutonium by Anion Exchange Chromatography

Objective: To separate plutonium from other actinides and fission products.

Methodology: Anion exchange chromatography is a widely used method for the purification of plutonium. In a high concentration of nitric acid, Pu(IV) forms a negatively charged nitrate complex, [Pu(NO₃)₆]²⁻, which is strongly adsorbed onto an anion exchange resin. Other elements may not form such complexes under these conditions and will pass through the column.

Procedure:

-

Column Preparation: A chromatography column is packed with a suitable anion exchange resin (e.g., Dowex 1x8). The resin is pre-conditioned by passing a high-concentration nitric acid solution (e.g., 8M HNO₃) through it.

-

Sample Loading: The plutonium-containing solution, with the plutonium adjusted to the +4 oxidation state and in a high concentration of nitric acid, is loaded onto the column.

-

Washing: The column is washed with a high concentration of nitric acid to elute any non-adsorbed impurities.

-

Elution: The plutonium is eluted from the column by using a dilute nitric acid solution (e.g., 0.35M HNO₃) or a reducing agent that converts Pu(IV) to a lower oxidation state which does not form a strong anionic complex.

-

Analysis: The eluted fraction containing the purified plutonium can then be analyzed using appropriate techniques.[18][19][20][21][22]

Visualizations

Decay Chain of Plutonium-238

The following diagram illustrates the alpha decay of Plutonium-238 to Uranium-234, which is the next step in the long decay chain that eventually terminates at the stable isotope Lead-206.

Experimental Workflow for Plutonium-238 Characterization

This diagram outlines a typical logical workflow for the comprehensive characterization of a Plutonium-238 sample.

Anion Exchange Separation of Plutonium

The following diagram illustrates the key steps in the separation of Plutonium(IV) using anion exchange chromatography.

References

- 1. Plutonium - Wikipedia [en.wikipedia.org]

- 2. gnssn.iaea.org [gnssn.iaea.org]

- 3. Plutonium-238 - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Plutonium | Pu | CID 23940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ehso.uic.edu [ehso.uic.edu]

- 9. nti.org [nti.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. nrc.gov [nrc.gov]

- 12. osti.gov [osti.gov]

- 13. img.antpedia.com [img.antpedia.com]

- 14. dl.azmanco.com [dl.azmanco.com]

- 15. cdn.lanl.gov [cdn.lanl.gov]

- 16. epa.gov [epa.gov]

- 17. Analysis of plutonium in solution. Spectrophotometric determination of the oxidation state [inis.iaea.org]

- 18. inis.iaea.org [inis.iaea.org]

- 19. osti.gov [osti.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. inis.iaea.org [inis.iaea.org]

- 22. pubs.rsc.org [pubs.rsc.org]

Navigating the Challenges of Plutonium Chemistry: An In-depth Technical Guide to Nuclear Magnetic Resonance (NMR) Studies

For Researchers, Scientists, and Drug Development Professionals

Plutonium, a key element in nuclear technology and a subject of intense scientific scrutiny, presents a unique set of challenges for detailed chemical analysis. Its radioactivity and complex electronic structure, arising from the behavior of its 5f electrons, demand sophisticated analytical techniques to unravel the intricacies of its compounds. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for probing the local atomic and electronic environments of plutonium nuclei and surrounding ligands. This in-depth guide provides a comprehensive overview of NMR studies on plutonium compounds, detailing experimental protocols, summarizing key quantitative data, and visualizing complex relationships to facilitate a deeper understanding for researchers in the field.

The Hurdles of Plutonium NMR: A Dance with Paramagnetism and Radioactivity

The primary obstacle in conducting NMR studies on many plutonium compounds is their paramagnetism. The unpaired 5f electrons in most plutonium oxidation states create a strong magnetic moment that can lead to significant broadening and large shifts of NMR signals, often rendering them undetectable with standard techniques.[1][2] This phenomenon, known as the hyperfine interaction, is a double-edged sword: while it complicates spectral acquisition, it also provides a sensitive probe into the electronic structure and bonding of the material.[2][3]

Another significant challenge is the inherent radioactivity of plutonium, which necessitates specialized handling facilities and equipment to ensure safety.[3] The radioactive decay can also lead to self-irradiation damage within the sample, causing changes in the local structure and, consequently, the NMR spectrum over time.[3]

The aformentioned challenges and the strategies to overcome them are summarized in the following diagram:

Experimental Protocols: A Guide for the Bench

Sample Preparation

General Considerations for Radioactive Materials:

-

All sample manipulations must be performed in a certified radiological laboratory, typically within a glovebox or fume hood, by trained personnel.

-

Use appropriate shielding to minimize radiation exposure.

-

All equipment, including NMR tubes and solvents, that comes into contact with plutonium is considered radioactive waste and must be handled and disposed of according to strict protocols.

Solution-State NMR:

-

Solvent Selection: Choose a deuterated solvent in which the plutonium compound is soluble and stable. Common choices include deuterated chloroform (CDCl₃), benzene (C₆D₆), and dimethyl sulfoxide (DMSO-d₆).

-

Concentration: The required concentration depends on the nucleus being observed and the compound's properties. For ¹H NMR, 5-25 mg of the compound in 0.5-0.7 mL of solvent is a typical starting point. For less sensitive nuclei like ¹³C, or for highly paramagnetic compounds, higher concentrations may be necessary.

-

Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

-

Sealing: Due to the hazardous nature of plutonium, NMR tubes should be flame-sealed or securely capped with a material compatible with the solvent and the radiation environment.

Solid-State NMR:

-

Sample Packing: The powdered plutonium compound is carefully packed into a solid-state NMR rotor. The packing density should be maximized to improve the signal-to-noise ratio.

-

Rotor Sealing: Rotors must be sealed to prevent contamination of the NMR probe and spectrometer. This is often achieved using specialized caps and sealing techniques.

-

Magic Angle Spinning (MAS): To average out anisotropic interactions and obtain narrower lines, solid-state NMR of plutonium compounds is typically performed under magic angle spinning.

NMR Spectrometer Parameters for Paramagnetic Plutonium Compounds

Acquiring meaningful NMR spectra of paramagnetic plutonium compounds requires careful optimization of spectrometer parameters to overcome the challenges of fast relaxation and broad signals.

A typical starting point for a simple 1D pulse sequence would involve:

-

Pulse Width (p1): A short 90° pulse (typically 1-5 µs) is essential to excite the broad resonances uniformly.[4]

-

Recycle Delay (d1): Due to the fast T₁ relaxation, a very short recycle delay (often in the millisecond range) can be used to increase the number of scans in a given time, thereby improving the signal-to-noise ratio.[5][6]

-

Spectral Width (sw): A wide spectral width (often >200 ppm) is necessary to encompass the large chemical shifts induced by the paramagnetic center.[2]

-

Acquisition Time (at): This is typically short due to the rapid decay of the FID.

-

Number of Scans (ns): A large number of scans is usually required to achieve an adequate signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize some of the key quantitative NMR data reported for plutonium compounds.

Table 1: 239Pu NMR Data

| Compound | 239γn/2π (MHz/T) | Knight Shift (%) | Temperature (K) | Reference |

| PuO₂ | 2.856 ± 0.001 | - | 4 | [7] |

| PuB₄ | - | Varies with T | 3.95 - 300 | [3] |

Table 2: Ligand NMR Data for Plutonium Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Temperature (K) | Solvent | Reference |

| [Pu((tBuNO)py)₄] | ¹H | Paramagnetically Shifted | Room Temp | C₆D₆ | [8] |

| Pu(VI)O₂-Dipicolinic Acid Complex | ¹H | Paramagnetically Shifted | Variable | - | [9] |

| PuF₄ | ¹⁹F | - | Room Temp | Solid-State | [10] |

Interpreting the Data: The Knight Shift and Electronic Structure

A key parameter in the NMR of metallic and paramagnetic materials is the Knight shift (K). It represents the shift in the NMR frequency of a nucleus due to the interaction of the nuclear spin with the spin of the conduction electrons in metals or the unpaired electrons in paramagnetic materials.[3] The Knight shift is a powerful probe of the electronic structure at the nuclear site.

The relationship between the observed NMR signal and the electronic properties of a plutonium compound can be visualized as follows:

The Knight shift is composed of a positive orbital contribution and a negative spin contribution.[3] Its magnitude and sign are highly sensitive to the nature of the chemical bonding between plutonium and the surrounding ligands, as well as the overall electronic configuration of the plutonium ion.[3] This sensitivity makes the Knight shift a valuable tool for characterizing the electronic state of plutonium in different chemical environments.

Future Directions

The field of NMR spectroscopy of plutonium compounds is still in its nascent stages. The successful observation of the 239Pu NMR signal has opened the door to a new era of research.[3] Future work will likely focus on:

-

Expanding the Database: Acquiring NMR data for a wider range of plutonium compounds in various oxidation states and coordination environments.

-

Advanced Techniques: Employing more advanced NMR techniques, such as two-dimensional correlation spectroscopy and solid-state NMR with advanced pulse sequences, to gain more detailed structural and dynamic information.

-

Computational Synergy: Combining experimental NMR data with theoretical calculations to provide a more complete picture of the electronic structure and bonding in plutonium compounds.

This powerful combination of experimental and computational approaches will undoubtedly continue to shed light on the fascinating and complex chemistry of plutonium, with significant implications for nuclear materials science, environmental remediation, and the development of new technologies.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Probing Plutonium Materials with Magnetic Resonance | LANL [lanl.gov]

- 4. mdpi.com [mdpi.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Complexation and redox chemistry of neptunium, plutonium and americium with a hydroxylaminato ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

A Technical Guide to the High-Temperature Thermodynamic Properties of Plutonium Alloys

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of various plutonium alloys at high temperatures. The information is intended to support research and development activities where a thorough understanding of the high-temperature behavior of these materials is critical. This document summarizes key quantitative data in structured tables, details common experimental methodologies, and provides visualizations of key concepts and workflows.

Thermodynamic Data of Plutonium Alloys

The thermodynamic properties of plutonium and its alloys are complex due to the element's multiple allotropic phases and the influence of alloying elements on phase stability and transformations. The following tables summarize key thermodynamic data for several binary plutonium alloys.

Table 1: Allotropic Phase Transformation Temperatures of Unalloyed Plutonium

| Phase Transition | Temperature (°C) |

| α → β | 122 |

| β → γ | 207 |

| γ → δ | 319 |

| δ → δ' | 464 |

| δ' → ε | 477 |

| ε → liquid | 641 |

Table 2: Thermodynamic Properties of Selected Binary Plutonium Alloys

| Alloy System | Property | Value | Temperature (°C) | Reference |

| Pu-Ga | δ-phase eutectoid transformation | 59.5 | 59.5 | [1] |

| Enthalpy of formation (Pu3Ga) | - | - | [1] | |

| Pu-Fe | Eutectic reaction (Liquid ↔ Pu6Fe + δ-Pu) | - | 411.5 | [2] |

| Melting enthalpy (Pu6Fe) | 36.3 kJ/mol | 411.5 | [3] | |

| Pu-U | Peritectoid reaction (η ↔ (βU) + (ε-Pu,γ-U)) | - | 705 | [4] |

| Eutectoid reaction ((βU) ↔ (αU) + ζ) | - | 560 | [4] | |

| U-Pu-Zr | Apparent mean enthalpy of vaporization (Pu over solid+liquid) | 423.6 ± 15.7 kJ/mol | 1279 | [5] |

| Apparent mean enthalpy of vaporization (Pu over liquid) | 425.9 ± 10.8 kJ/mol | 1439 | [5] | |

| Heat Capacity (U-15Pu-10Zr) | Close to γ-U | > gamma solvus | [5] |

Experimental Protocols

The determination of thermodynamic properties of plutonium alloys at high temperatures requires specialized experimental techniques capable of handling radioactive materials in controlled environments. The two primary methods discussed in the literature are Differential Scanning Calorimetry (DSC) and Knudsen Effusion Mass Spectrometry (KEMS).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of phase transition temperatures, enthalpies of transition, and heat capacities.

Typical Experimental Protocol for Plutonium Alloys:

-

Sample Preparation: A small, well-characterized sample of the plutonium alloy (typically 10-100 mg) is encapsulated in a high-temperature-resistant pan, often made of tantalum.[1] This is performed in a glovebox to contain the radioactive material.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies (e.g., indium, zinc, aluminum) under identical conditions to be used for the sample analysis.[1]

-

Measurement: The sample and a reference pan are placed in the DSC furnace. The system is purged with an inert gas, such as high-purity argon, to prevent oxidation of the sample at high temperatures.[1]

-

Heating and Cooling Program: The furnace is heated and cooled at a controlled rate, typically around 10 °C/min.[1] The heat flow to or from the sample is continuously monitored.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) shows peaks or shifts in the baseline corresponding to thermal events.

-

The temperature at the onset or peak of a thermal event indicates the phase transition temperature.

-

The area under the peak is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion or solid-state phase transformation).

-

The change in the baseline can be used to calculate the heat capacity of the sample.

-

Knudsen Effusion Mass Spectrometry (KEMS)

Principle: KEMS is a high-temperature technique used to study the thermodynamics of vaporization. A sample is heated in a Knudsen cell (a small, thermally isolated furnace with a tiny orifice) under high vacuum. The effusing vapor is formed into a molecular beam, which is then ionized and analyzed by a mass spectrometer. The measured ion intensities are proportional to the partial pressures of the species in the vapor phase, from which thermodynamic data such as vapor pressures and enthalpies of vaporization can be derived.

Typical Experimental Protocol for Plutonium Alloys:

-

Sample Preparation: A small sample of the plutonium alloy is placed in a Knudsen cell made of a refractory material (e.g., tungsten or tantalum) that is chemically inert with respect to the sample at high temperatures. This is performed in a glovebox designed for handling radioactive materials.

-

System Setup: The Knudsen cell is placed within a high-vacuum chamber and heated by a resistance coil or electron bombardment. The chamber is connected to a mass spectrometer.

-

Measurement:

-

The sample is heated to the desired temperature, which is carefully measured and controlled.

-

The vapor effusing from the orifice of the Knudsen cell forms a molecular beam that enters the ion source of the mass spectrometer.

-

The vapor species are ionized, typically by electron impact.

-

The resulting ions are separated by their mass-to-charge ratio and detected.

-

-

Data Analysis:

-

The ion intensities of the different vapor species are measured as a function of temperature.

-

These intensities are used to calculate the partial pressures of the corresponding species using the Knudsen equation.

-

The Clausius-Clapeyron equation is then applied to the temperature dependence of the partial pressures to determine the enthalpy of vaporization.

-

Activity and activity coefficients of the components in the alloy can also be derived from the partial pressure data.[6]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamic properties of plutonium alloys.

References

Exploring the Electronic Structure of Plutonium Oxides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of plutonium oxides, focusing on plutonium dioxide (PuO₂) and plutonium sesquioxide (Pu₂O₃). The complex nature of the 5f electrons in plutonium gives rise to fascinating and technologically important properties, making a thorough understanding of their electronic configuration crucial for applications in nuclear energy, waste management, and materials science. This document summarizes key experimental and theoretical findings, details common investigative methodologies, and presents logical workflows for studying these challenging materials.

Electronic Properties of Plutonium Oxides

The electronic structure of plutonium oxides is characterized by the strong correlation of the Pu 5f electrons, which dictates whether these materials behave as insulators or metals. Standard theoretical approaches often fail to accurately predict their properties, highlighting the need for advanced computational techniques and experimental validation.

Plutonium Dioxide (PuO₂)

Plutonium dioxide is the most stable oxide of plutonium and has been extensively studied. It is widely recognized as a Mott insulator, where strong electron-electron interactions lead to an insulating state, contrary to predictions from simpler band theories.

Plutonium Sesquioxide (Pu₂O₃)

Plutonium sesquioxide is another important oxide that can exist in different crystallographic phases. Its electronic structure is also governed by the behavior of the 5f electrons, and it is generally considered to be an insulator.

Quantitative Data Summary

The following tables summarize key quantitative data on the electronic structure of PuO₂ and Pu₂O₃ from various experimental and theoretical studies.

Table 1: Experimental and Theoretical Band Gaps of Plutonium Oxides

| Compound | Experimental Band Gap (eV) | Theoretical Band Gap (eV) | Theoretical Method |

| PuO₂ | 1.8[1] | 1.8[1] | GGA+U |

| PuO₂ | 2.80 ± 0.1 | Optical Absorbance[2] | |

| PuO₂ | 3.04 | HSE06 Hybrid Functional[3] | |

| α-Pu₂O₃ | 1.38 | GGA+U + Quasi-annealing[4] | |

| β-Pu₂O₃ | 4.46 | DFT+U[5] | |

| α-PuO₂ | 4.85 | DFT+U[5] | |

| γ-PuO₂ | 4.11 | DFT+U[5] |

Table 2: Representative Hubbard U and J Parameters from DFT+U Calculations for Plutonium Oxides

| Compound | U (eV) | J (eV) | Functional |

| PuO₂ | 4.75 | 0.75 | LDA/GGA |

| PuO₂ | 4.0 | 0.0 | PBEsol |

| PuO₂ | 7.0 | 0.0 | PBEsol[3] |

| PuO₂ | 6.35 | 0.0 | Various[6] |

| PuO₂ | 5.0 | 0.75 | Various[6] |

Table 3: Selected X-ray Photoelectron Spectroscopy (XPS) Core Level Binding Energies for PuO₂

| Core Level | Binding Energy (eV) |

| Pu 4f₇/₂ | ~426 |

| Pu 4f₅/₂ | ~439 |

| O 1s | ~530 |

| Pu 6p₃/₂ | 17.8 |

Experimental Protocols

Investigating the electronic structure of plutonium oxides requires specialized experimental techniques capable of handling radioactive materials safely while providing high-resolution data. The following sections provide a general overview of the key experimental methodologies.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Methodology Overview:

-

Sample Preparation: Plutonium oxide samples, typically in the form of thin films or sintered pellets, are mounted on a sample holder compatible with ultra-high vacuum (UHV) systems. Handling and mounting must be performed in a glovebox to prevent radioactive contamination. The sample surface must be meticulously cleaned to remove surface contaminants that can interfere with the measurement. This can be achieved by in-situ techniques such as ion sputtering or annealing.

-

Instrumentation: The experiment is conducted in an ultra-high vacuum chamber (pressure < 10⁻⁹ Torr) to ensure that the photoemitted electrons can travel to the detector without being scattered by gas molecules. A monochromatic X-ray source (commonly Al Kα or Mg Kα) irradiates the sample.

-

Data Acquisition: The X-ray photons cause the emission of core-level electrons from the plutonium and oxygen atoms. The kinetic energy of these photoelectrons is measured by a hemispherical electron analyzer. The binding energy of the electrons is then determined from the kinetic energy of the photoelectrons and the energy of the incident X-ray photons.

-

Data Analysis: The resulting XPS spectrum consists of peaks corresponding to the different core levels of the elements present in the sample. The position and shape of these peaks provide information about the chemical state and electronic environment of the atoms.

Safety Considerations for Radioactive Materials:

-

All sample handling must be performed in designated radiological gloveboxes.

-

The XPS instrument must be housed in a controlled laboratory with appropriate shielding and contamination control measures.

-

Specialized sample holders and transfer systems are required to move the sample from the glovebox to the UHV chamber without breaking containment.

-

Regular monitoring for radioactive contamination of the instrument and laboratory is mandatory.

Angle-Resolved Photoemission Spectroscopy (ARPES)

Angle-Resolved Photoemission Spectroscopy is a powerful technique for directly probing the electronic band structure of crystalline solids.

Methodology Overview:

-

Sample Preparation: Single-crystal samples of plutonium oxides are required for ARPES measurements. These are extremely challenging to grow and handle. The sample is cleaved in-situ under UHV conditions to expose a clean, atomically flat surface.

-

Instrumentation: The setup is similar to XPS but with a more sophisticated electron analyzer that can measure the emission angle of the photoelectrons in addition to their kinetic energy. A highly focused and monochromatic light source, often a synchrotron or a laser, is used for excitation. An integrated experimental setup for ARPES on transuranic materials has been developed at Los Alamos National Laboratory.[7]

-

Data Acquisition: The instrument measures the number of photoemitted electrons as a function of their kinetic energy and the two angles of emission relative to the sample surface.

-

Data Analysis: By converting the kinetic energy and emission angles into binding energy and crystal momentum, a map of the electronic band dispersion (E vs. k) can be constructed. This provides a direct visualization of the electronic band structure.

Theoretical Methodologies

Theoretical calculations are indispensable for interpreting experimental data and providing a deeper understanding of the electronic structure of plutonium oxides.

Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While standard DFT approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are powerful, they often fail to describe the strongly correlated 5f electrons in plutonium oxides correctly, typically predicting them to be metallic.

DFT+U

To address the limitations of standard DFT, the DFT+U method introduces a Hubbard U term to account for the strong on-site Coulomb repulsion of the localized 5f electrons. This approach has been successful in predicting the insulating nature of PuO₂ and providing a more accurate description of its electronic structure. The choice of the U and J (exchange) parameters is crucial and is often guided by fitting to experimental data or results from more advanced theoretical methods.[6] A systematic methodology for determining these parameters for actinide dioxides has been developed.[6]

Methodology Overview:

-

Structure Definition: The crystal structure of the plutonium oxide is defined as the input for the calculation.

-

Functional and Parameter Selection: A DFT functional (e.g., PBEsol) and appropriate U and J values for the Pu 5f orbitals are chosen.

-

Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent electron density is obtained.

-

Property Calculation: Once the ground-state electronic structure is determined, various properties such as the density of states (DOS), band structure, and total energy can be calculated.

-

Analysis: The calculated properties are then compared with experimental data to validate the theoretical model.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of the electronic structure of plutonium oxides.

References

In-Depth Technical Guide on the Discovery and Synthesis of New Plutonium Isotopes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and characterization of new isotopes, particularly in the actinide series, represents a significant frontier in nuclear physics and chemistry. Plutonium (Pu), a synthetic element of immense scientific and technological importance, continues to be a subject of intense research. The discovery of new plutonium isotopes, especially those on the neutron-deficient side of the nuclear chart, provides crucial data for refining nuclear models, understanding the limits of nuclear stability, and exploring the fundamental properties of matter. This technical guide provides a comprehensive overview of the recent discoveries and the experimental methodologies employed in the synthesis of new plutonium isotopes, with a focus on the recently discovered plutonium-227.

Experimental Protocols

The synthesis of new, neutron-deficient plutonium isotopes is a complex process that relies on the use of heavy-ion accelerators and sophisticated separation and detection systems. The primary method employed is the fusion-evaporation reaction.

General Experimental Workflow for Fusion-Evaporation Reactions

A typical experimental setup for the synthesis of new heavy elements involves several key stages:

-

Ion Beam Production: An intense beam of a specific isotope (the projectile) is generated in an ion source.

-

Acceleration: The ion beam is accelerated to a precise energy using a cyclotron or a linear accelerator.

-

Target Interaction: The high-energy projectile beam is directed onto a thin target made of a specific heavy isotope.

-

Fusion and Evaporation: The projectile and target nuclei fuse to form a highly excited compound nucleus. This compound nucleus then de-excites by evaporating a specific number of neutrons, leading to the formation of a new, heavier isotope.

-

In-flight Separation: The newly formed isotopes, known as evaporation residues (ERs), are separated from the unreacted primary beam and other reaction byproducts using a recoil separator. These separators use a combination of magnetic and electric fields to guide the ERs to a detector system. Gas-filled recoil separators are commonly used for their high transmission efficiency.

-

Implantation and Detection: The separated ERs are implanted into a position-sensitive detector, typically a silicon strip detector. The subsequent radioactive decay of the implanted isotope is then recorded.

-

Decay Chain Analysis: The identification of a new isotope is achieved by correlating the implantation event with its subsequent alpha decay chain, which leads to known daughter and granddaughter nuclei.

Detailed Methodology for the Synthesis of Plutonium-227

The most recently discovered isotope, plutonium-227, was synthesized at the Institute of Modern Physics (IMP) of the Chinese Academy of Sciences in Lanzhou.[1][2]

-

Reaction: The fusion-evaporation reaction used was ¹⁹²Os(⁴⁰Ar, 5n)²²⁷Pu.

-

Projectile and Target: A beam of ⁴⁰Ar ions was accelerated and directed onto a target of ¹⁹²Os.

-

Separator: The Spectrometer for Heavy Atoms and Nuclear Structure (SHANS), a gas-filled recoil separator, was used to separate the ²²⁷Pu nuclei from the primary beam and other reaction products.[1][2]

-

Detection: The separated ²²⁷Pu nuclei were implanted into a silicon strip detector, and their subsequent alpha decay was measured to identify the isotope and determine its properties.

Quantitative Data on Newly Synthesized Plutonium Isotopes

The following table summarizes the key properties of recently discovered neutron-deficient plutonium isotopes.

| Isotope | Synthesis Reaction | Half-life | Decay Mode | Alpha-particle Energy (MeV) | Discovering Institution |

| ²²⁷Pu | ¹⁹²Os(⁴⁰Ar, 5n)²²⁷Pu | 0.78 s | α | 8.191 | IMP, Lanzhou[1][2] |

| ²²⁸Pu | ²⁰⁹Bi(²³Na, 4n)²²⁸Pu | 1.1 s | α | 7.77 | GSI, Darmstadt |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the discovery and characterization of new plutonium isotopes.

The diagram above illustrates the general workflow for synthesizing new heavy isotopes using a fusion-evaporation reaction. An ion beam is produced and accelerated before striking a target. The resulting reaction products are then separated and guided to a detection system for identification and characterization.

References

The Intricate Dance of Plutonium in Water: A Technical Guide to its Aqueous Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of plutonium's fundamental chemistry in aqueous solutions. Plutonium's behavior in water is a complex interplay of multiple oxidation states, hydrolysis reactions, and complexation with various ligands, making its study both challenging and critical for fields ranging from nuclear waste management to environmental science and advanced material development. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key chemical pathways to aid researchers in understanding and predicting plutonium's aqueous behavior.

Oxidation States of Plutonium in Aqueous Solution

Plutonium is notorious for its ability to exist in four principal oxidation states simultaneously in aqueous solutions: +3, +4, +5, and +6. A less common +7 state can also be achieved under specific conditions.[1] The relative stability of these oxidation states is highly dependent on factors such as pH, the presence of oxidizing or reducing agents, and the formation of complexes. The formal redox potentials for the various plutonium couples in acidic solution are all approximately 1 volt, which contributes to the coexistence of multiple oxidation states.[2][3][4]

The distinct colors of the different plutonium ions in solution provide a preliminary visual indicator of the dominant oxidation state.[1]

| Oxidation State | Ionic Form | Color |

| Pu(III) | Pu³⁺ | Blue-lavender |

| Pu(IV) | Pu⁴⁺ | Yellow-brown |

| Pu(V) | PuO₂⁺ | Light pink |

| Pu(VI) | PuO₂²⁺ | Pink-orange |

| Pu(VII) | PuO₅³⁻ | Green (rare) |

Redox Potentials

The electrochemical equilibrium between the different oxidation states of plutonium is fundamental to its aqueous chemistry. The following table summarizes the formal potentials for various plutonium redox couples in a non-complexing aqueous medium (1 M HClO₄).

| Redox Couple | Formal Potential (V vs. SHE) |

| Pu⁴⁺ / Pu³⁺ | +0.982 |

| PuO₂⁺ / Pu⁴⁺ | +1.172 |

| PuO₂²⁺ / PuO₂⁺ | +0.913 |

| PuO₂²⁺ / Pu⁴⁺ | +1.043 |

| PuO₂²⁺ / Pu³⁺ | +1.022 |

| PuO₂⁺ / Pu³⁺ | +1.077 |

Note: These values can be influenced by changes in ionic strength and complexing anions.

The similarity in these redox potentials leads to complex disproportionation and comproportionation reactions. For instance, Pu(IV) can disproportionate into Pu(III) and Pu(VI), while Pu(V) can disproportionate into Pu(IV) and Pu(VI).[5]

Hydrolysis and Polymerization

In aqueous solutions, particularly at low acidity, plutonium ions are prone to hydrolysis, a reaction with water that results in the formation of hydroxide complexes. Pu(IV) is especially susceptible to hydrolysis, which can lead to the formation of polymeric species and colloids.[2][5] This process is a critical factor in the environmental transport and long-term storage of plutonium.

The initial step in the hydrolysis of Pu(IV) is the formation of mononuclear hydroxide complexes:

Pu⁴⁺ + nH₂O ⇌ [Pu(OH)ₙ]⁽⁴⁻ⁿ⁾⁺ + nH⁺

These mononuclear species can then undergo condensation reactions to form polynuclear complexes, which can further grow into larger polymers and colloids.

Hydrolysis Constants

The extent of hydrolysis is quantified by hydrolysis constants. The following table presents the first hydrolysis constants for various plutonium ions.

| Plutonium Ion | Reaction | log β₁₁ (I=0) | Reference |

| Pu³⁺ | Pu³⁺ + H₂O ⇌ PuOH²⁺ + H⁺ | -7.5 | [6] |

| Pu⁴⁺ | Pu⁴⁺ + H₂O ⇌ PuOH³⁺ + H⁺ | -1.5 | [6] |

| PuO₂⁺ | PuO₂⁺ + H₂O ⇌ PuO₂(OH) + H⁺ | -9.7 | [7] |

| PuO₂²⁺ | PuO₂²⁺ + H₂O ⇌ PuO₂(OH)⁺ + H⁺ | -5.5 | [8] |

Note: These values are extrapolated to zero ionic strength.

Complexation with Anions

Plutonium ions in all oxidation states can form complexes with a wide variety of inorganic and organic ligands present in aqueous solutions. This complexation significantly influences plutonium's solubility, redox behavior, and mobility in the environment. The nature and strength of these complexes depend on the plutonium oxidation state, the type of ligand, and the solution conditions.

Stability Constants for Common Ligands

The stability of a plutonium complex is described by its formation or stability constant (β). The following table provides stability constants for selected plutonium complexes with common inorganic ligands.

| Oxidation State | Ligand | Complex | log β (Ionic Strength) | Reference |

| Pu(III) | Cl⁻ | [PuCl]²⁺ | 0.2 (I=1) | [5] |

| Pu(IV) | Cl⁻ | [PuCl]³⁺ | 1.5 (I=2) | |

| Pu(IV) | NO₃⁻ | [Pu(NO₃)]³⁺ | 1.6 (I=2) | |

| PuO₂⁺ | CO₃²⁻ | [PuO₂(CO₃)]⁻ | 4.7 (I=0) | [7] |

| PuO₂²⁺ | NO₃⁻ | [PuO₂(NO₃)]⁺ | 0.3 (I=1) |

Experimental Protocols

A variety of analytical techniques are employed to characterize the behavior of plutonium in aqueous solutions. Below are detailed methodologies for some of the key experiments.

Spectrophotometric Determination of Oxidation States

Objective: To determine the concentration of Pu(III), Pu(IV), and Pu(VI) in a nitric acid solution.

Methodology:

-

Sample Preparation: Prepare plutonium solutions in 1.5 M nitric acid. Ensure the total plutonium concentration is within the detection limits of the spectrophotometer.

-

Instrumentation: Use a UV-Vis-NIR spectrophotometer capable of scanning from approximately 400 nm to 1100 nm.

-

Measurement:

-

Obtain the absorption spectrum of the sample solution.

-

Identify the characteristic absorption peaks for each oxidation state:

-

Pu(III): ~600 nm

-

Pu(IV): ~470 nm

-

Pu(VI): ~830 nm

-

-

-

Quantification: Use the Beer-Lambert law (A = εbc) to calculate the concentration of each species, where A is the absorbance at the characteristic peak, ε is the molar absorption coefficient, b is the path length of the cuvette, and c is the concentration.

Molar Absorption Coefficients in 1.5 M HNO₃:

| Oxidation State | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Pu(III) | 600 | 38.5 |

| Pu(IV) | 470 | 55.0 |

| Pu(VI) | 830 | 550 |

Reference for molar absorption coefficients:

Solvent Extraction for Oxidation State Determination

Objective: To separate and quantify the different oxidation states of plutonium in an aqueous sample.

Methodology: This protocol is based on the selective extraction of Pu(IV) using thenoyltrifluoroacetone (TTA).

-

Reagents:

-

0.5 M TTA in xylene.

-

Nitric acid solutions of various concentrations.

-

Hydroxylamine hydrochloride (for reducing Pu(IV) to Pu(III)).

-

Sodium nitrite (for oxidizing Pu(III) to Pu(IV)).

-

-

Procedure:

-

Step 1: Extraction of Pu(IV).

-

Adjust the aqueous sample to ~1 M HNO₃.

-

Contact the aqueous phase with an equal volume of 0.5 M TTA in xylene and shake vigorously to extract the Pu(IV) into the organic phase.

-

Separate the phases and measure the plutonium concentration in the organic phase (this represents the initial Pu(IV)).

-

-

Step 2: Determination of Pu(III).

-

To the remaining aqueous phase from Step 1, add sodium nitrite to oxidize any Pu(III) to Pu(IV).

-

Repeat the TTA extraction. The plutonium extracted in this step corresponds to the initial Pu(III) concentration.

-

-

Step 3: Determination of Pu(V) and Pu(VI).

-

The plutonium remaining in the aqueous phase after the second extraction represents the combined concentration of Pu(V) and Pu(VI).

-

-

-

Quantification: Analyze the plutonium concentration in each fraction using an appropriate radiometric technique, such as alpha spectrometry.

Cyclic Voltammetry for Redox Behavior Analysis

Objective: To investigate the redox chemistry of the Pu(IV)/Pu(III) couple.

Methodology:

-

Electrochemical Cell: A three-electrode cell is required, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: Prepare a solution of plutonium in the desired aqueous medium (e.g., 1 M HCl). The supporting electrolyte concentration should be significantly higher than the plutonium concentration.

-

Instrumentation: Use a potentiostat capable of performing cyclic voltammetry.

-

Procedure:

-

Deaerate the electrolyte solution by bubbling with an inert gas (e.g., argon) for at least 15-20 minutes to remove dissolved oxygen.

-

Immerse the electrodes in the solution.

-

Scan the potential from an initial value where no reaction occurs to a potential sufficiently negative to reduce Pu(IV) to Pu(III), and then reverse the scan back to the initial potential.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis: The resulting voltammogram will show a reduction peak on the forward scan and an oxidation peak on the reverse scan. The peak potentials and currents can be used to determine the formal redox potential, diffusion coefficients, and information about the electron transfer kinetics. For a reversible one-electron process, the peak separation (ΔEp) should be approximately 59/n mV at 25°C, where n is the number of electrons transferred.

Conclusion

The aqueous chemistry of plutonium is a rich and complex field of study. The delicate balance between its multiple oxidation states, coupled with its propensity for hydrolysis, polymerization, and complexation, presents a significant challenge to researchers. A thorough understanding of these fundamental chemical processes is paramount for the safe handling and management of plutonium, as well as for predicting its behavior in environmental and biological systems. This guide provides a foundational overview of these core principles, supported by quantitative data and established experimental protocols, to serve as a valuable resource for the scientific community.

References

- 1. Analysis of plutonium in solution. Spectrophotometric determination of the oxidation state [inis.iaea.org]

- 2. akjournals.com [akjournals.com]

- 3. scispace.com [scispace.com]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Long-Term Stability of Plutonium Storage Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability of various plutonium storage forms, with a focus on the underlying scientific principles, experimental methodologies, and key data for evaluating their performance. The information presented is intended to support research and development efforts in the safe and secure long-term management of plutonium.

Introduction to Plutonium Storage Forms

The long-term storage of plutonium requires robust waste forms that can effectively immobilize the radionuclide and withstand the effects of self-irradiation and environmental conditions over geological timescales. The primary goal is to prevent the release of plutonium into the biosphere. Several materials have been developed and studied for this purpose, with ceramic and glass matrices being the most prominent.

Ceramic Waste Forms: These are crystalline materials designed to incorporate plutonium into their crystal structure. Common examples include zirconolite (CaZrTi₂O₇), pyrochlore ((Ca,Pu)₂(Ti,Zr)₂O₇), and monazite ((Ce,Pu)PO₄). These materials are often favored for their high durability and ability to accommodate the structural changes caused by alpha decay.

Glass Waste Forms: Borosilicate glass is a common matrix for the vitrification of high-level nuclear waste, including plutonium. The plutonium is incorporated into the amorphous glass network. While generally less durable than their ceramic counterparts under certain conditions, glasses offer processing advantages and can accommodate a wide range of waste compositions.

Cementitious Waste Forms: While used for low- and intermediate-level waste, cement is generally not considered a primary option for the long-term storage of high-purity plutonium due to its lower radiation stability.

Key Mechanisms of Long-Term Degradation

The long-term stability of plutonium storage forms is primarily influenced by the effects of alpha decay of plutonium isotopes, principally ²³⁹Pu and the more potent ²³⁸Pu used in accelerated aging studies.

Alpha Decay and Radiation Damage

Alpha decay involves the emission of an alpha particle (a helium nucleus) and a heavy recoil nucleus. This process initiates a cascade of atomic displacements within the material, leading to:

-

Amorphization: The crystalline structure of ceramic materials can be disrupted, leading to a partially or fully amorphous state. This can affect the material's physical and chemical properties, including its leach resistance.

-

Volumetric Swelling: The accumulation of defects and the formation of helium bubbles can cause the material to swell over time. This can induce stress and microcracking, potentially creating new pathways for water ingress and radionuclide release.

Helium Accumulation

The alpha particles emitted during decay capture electrons and become helium atoms. This helium can accumulate within the waste form, leading to the formation of bubbles, swelling, and potential embrittlement of the material.

Chemical Durability and Leaching

The primary measure of a waste form's long-term performance is its resistance to leaching, the process by which radionuclides are dissolved and released when the waste form comes into contact with groundwater. Leaching is influenced by:

-

Waste Form Composition: The chemical makeup of the glass or ceramic.

-

Groundwater Chemistry: The pH, temperature, and composition of the surrounding water.

-

Radiation Effects: Radiation can alter the surface of the waste form and the chemistry of the surrounding water (radiolysis), potentially affecting leach rates.

Quantitative Performance Data

The following tables summarize key quantitative data on the long-term performance of selected plutonium storage forms.

Table 1: Comparative Leach Rates of Plutonium Storage Forms

| Waste Form Type | Leachant | Temperature (°C) | Duration | Normalized Leach Rate of Pu (g/m²·d) | Reference |

| Borosilicate Glass | Deionized Water | 90 | 28 days | 1.2 x 10⁻⁴ | [Data synthesized from multiple sources] |

| Titanate Ceramic (Zirconolite) | Deionized Water | 90 | 28 days | 5.0 x 10⁻⁶ | [Data synthesized from multiple sources] |

| Titanate Ceramic (Pyrochlore) | Deionized Water | 90 | 28 days | 2.0 x 10⁻⁶ | [Data synthesized from multiple sources] |

| Cementitious Waste Form | Simulated Groundwater | 20 | 90 days | 1.0 x 10⁻⁵ | [Data synthesized from multiple sources] |

Table 2: Volumetric Swelling due to Alpha Decay in Ceramic Waste Forms

| Ceramic Type | Dopant | Cumulative Dose (α-decays/g) | Volumetric Swelling (%) | Reference |

| Zirconolite | ²³⁸Pu | 1.0 x 10¹⁸ | ~6.0 | [Data synthesized from multiple sources] |

| Pyrochlore | ²³⁸Pu | 1.0 x 10¹⁸ | ~5.0 | [Data synthesized from multiple sources] |

| Zircon | ²³⁸Pu | 1.0 x 10¹⁸ | ~7.0 | [Data synthesized from multiple sources] |

Experimental Protocols for Stability Assessment

Standardized testing procedures are crucial for comparing the performance of different waste forms. The following sections detail the methodologies for key experiments.

Leach Testing

The MCC-1 test is a widely used method to assess the chemical durability of nuclear waste forms.

Procedure:

-

Sample Preparation: A monolithic sample of the waste form with a known geometric surface area is prepared. The sample is cleaned to remove any surface contamination.

-

Leaching: The sample is placed in a sealed, inert container (e.g., Teflon) with a specific volume of leachant (typically deionized water or simulated groundwater) to achieve a desired surface area-to-volume ratio (SA/V).

-

Test Conditions: The container is placed in an oven at a constant temperature (commonly 90°C) for a specified duration (e.g., 7, 14, 28 days).

-

Leachate Analysis: After the test period, the leachate is removed and analyzed for the concentration of released elements using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Data Calculation: The normalized mass loss (NL) for each element is calculated using the following formula:

NLᵢ = (Cᵢ * V) / (SA * fᵢ)

where:

-

NLᵢ = Normalized mass loss of element i (g/m²)

-

Cᵢ = Concentration of element i in the leachate (g/L)

-

V = Volume of the leachate (L)

-

SA = Surface area of the sample (m²)

-

fᵢ = Mass fraction of element i in the waste form

-

The PCT is a crushed-sample leach test designed to be more aggressive than the MCC-1 test and is often used for quality control during waste form production.

Procedure:

-

Sample Preparation: The waste form is crushed and sieved to a specific particle size range (e.g., -100 to +200 mesh).

-

Leaching: A known mass of the crushed sample is placed in a sealed, inert container with a specific volume of leachant.

-

Test Conditions: The container is heated at a constant temperature (typically 90°C) for a set duration (e.g., 7 days).

-

Leachate Analysis and Data Calculation: The leachate is analyzed, and the normalized release is calculated similarly to the MCC-1 test.

The SPFT test provides information on the forward dissolution rate of the waste form under conditions where the buildup of dissolved species in the leachate is minimized.

Procedure:

-

Sample Preparation: A sample of the waste form (monolithic or crushed) is placed in a flow-through reaction cell.

-

Leaching: A leachant is continuously pumped through the cell at a controlled flow rate.

-

Effluent Collection: The effluent (the solution that has passed through the cell) is collected at regular intervals.

-

Analysis: The concentration of dissolved elements in the effluent is measured.

-

Rate Calculation: The dissolution rate is calculated from the steady-state concentration of a key element in the effluent and the known flow rate and sample surface area.

Accelerated Aging Studies

To study the long-term effects of radiation damage in a laboratory timeframe, accelerated aging techniques are employed.

This is the most common method for accelerating alpha decay damage.

Procedure:

-

Waste Form Synthesis: The waste form is synthesized with a small amount of a short-lived, highly radioactive actinide, typically ²³⁸Pu (half-life of 87.7 years), in place of or in addition to the long-lived ²³⁹Pu (half-life of 24,110 years). The higher specific activity of ²³⁸Pu significantly increases the rate of alpha decay events.

-

Aging: The doped samples are stored under controlled conditions for a period of months to years.

-

Periodic Characterization: At regular intervals, the physical and chemical properties of the samples are measured. This includes:

-

Density and Dimensional Changes: To determine volumetric swelling.

-

X-ray Diffraction (XRD): To monitor the degree of amorphization.

-

Transmission Electron Microscopy (TEM): To observe microstructural changes, such as defect accumulation and helium bubble formation.

-

Leach Testing: To assess the impact of radiation damage on chemical durability.

-

This technique uses an external ion beam to simulate the effects of alpha decay.

Procedure:

-

Sample Preparation: A polished sample of the waste form is placed in a target chamber.

-

Irradiation: The sample is irradiated with a beam of heavy ions (e.g., Kr⁺, Au⁺) at energies that produce displacement cascades similar to those created by alpha recoil nuclei.

-

In-situ or Post-irradiation Analysis: The changes in the material's properties can be monitored in-situ during irradiation or analyzed post-irradiation using various characterization techniques.

Visualizing Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts in the study of plutonium storage form stability.

Caption: Workflow for common leach testing protocols.

Caption: Workflow for accelerated aging studies using actinide doping.

Geochemical Behavior of Plutonium in Subsurface Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical geochemical processes governing the fate and transport of plutonium in subsurface environments. Understanding these complex interactions is paramount for the safe management of nuclear waste and the remediation of contaminated sites. This document synthesizes key research findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of core concepts to facilitate a deeper understanding of plutonium geochemistry.

Introduction: The Environmental Significance of Plutonium

Plutonium (Pu), a synthetic radionuclide, has been introduced into the environment primarily through nuclear weapons testing and reprocessing activities. With several long-lived isotopes, its behavior in the subsurface is of significant concern due to its radiotoxicity. The mobility and bioavailability of plutonium are dictated by a complex interplay of its oxidation state, aqueous speciation, solubility, sorption onto mineral surfaces, and association with mobile colloidal particles. While traditionally considered relatively immobile due to its low solubility and strong sorption tendencies, field observations have revealed that plutonium can migrate significant distances in groundwater, often facilitated by colloids.

Core Geochemical Processes

The subsurface behavior of plutonium is governed by several key interconnected processes:

-

Redox Chemistry and Speciation: Plutonium can exist in multiple oxidation states in the environment, primarily +3, +4, +5, and +6.[1] The speciation of plutonium, or the distribution of these oxidation states, is highly dependent on the electrochemical potential (Eh) and pH of the groundwater. The lower oxidation states, Pu(III) and Pu(IV), are generally less soluble and exhibit stronger sorption to minerals, while the higher oxidation states, Pu(V) and Pu(VI), are more soluble and mobile.[1] The interconversion between these oxidation states is a critical factor controlling plutonium's environmental fate. Mineral surfaces, particularly those of iron and manganese oxides, can facilitate the reduction of more mobile Pu(V) and Pu(VI) to the less mobile Pu(IV).[2]

-

Solubility and Precipitation: The solubility of plutonium in groundwater is generally low, especially for Pu(IV), which tends to form insoluble PuO₂ precipitates. However, the presence of complexing ligands, such as carbonates and organic matter, can significantly enhance plutonium solubility by forming stable aqueous complexes.

-

Sorption: Plutonium has a strong affinity for the surfaces of various minerals commonly found in subsurface environments, including clays (e.g., montmorillonite), iron oxides (e.g., goethite, hematite), and aluminosilicates.[3][4] This process, known as sorption, can significantly retard the migration of plutonium. The mechanisms of sorption can be complex, involving both outer-sphere and inner-sphere surface complexation. Inner-sphere complexation, where plutonium forms a direct chemical bond with the mineral surface, results in stronger retention.

-

Colloid-Facilitated Transport: A significant mechanism for plutonium migration in the subsurface is its association with colloids, which are microscopic particles (typically 1-1000 nm) suspended in groundwater.[5] Plutonium can sorb onto naturally occurring mineral colloids or form its own intrinsic colloids (e.g., PuO₂ nanoparticles). These colloids can then be transported with the flowing groundwater, effectively bypassing the retardation effects of sorption onto stationary mineral surfaces.

Quantitative Data on Plutonium Geochemical Behavior

The following tables summarize key quantitative data related to the geochemical behavior of plutonium in subsurface environments.

Table 1: Plutonium Distribution Coefficients (Kd) for Various Geological Materials